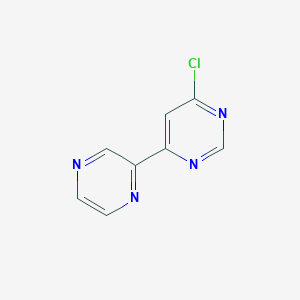

4-Chloro-5-iodopyrimidin-2-amine

説明

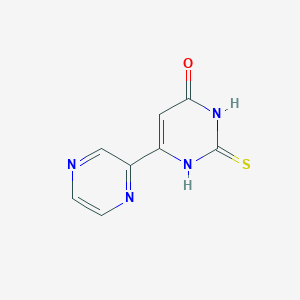

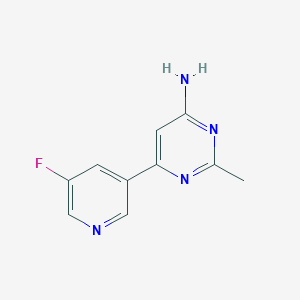

4-Chloro-5-iodopyrimidin-2-amine is a chemical compound with the molecular formula C4H3ClIN3 . It belongs to the class of pyrimidines .

Synthesis Analysis

The synthesis of 4-Chloro-5-iodopyrimidin-2-amine involves a reaction with N-ethyl-N,N-diisopropylamine in 1-methyl-pyrrolidin-2-one at 120℃ for 16 hours in a sealed tube . The mixture is then allowed to cool to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and filtered. The filtrate is concentrated in vacuo and the residue is purified by ISCO column chromatography .Molecular Structure Analysis

The molecular weight of 4-Chloro-5-iodopyrimidin-2-amine is 255.44 g/mol . The InChI Key is KCXIFTFXSFQXPW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Chloro-5-iodopyrimidin-2-amine is a solid compound . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学的研究の応用

Molecular Structure Analysis and Computational Chemistry

A molecule structurally similar to 4-Chloro-5-iodopyrimidin-2-amine, namely 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been a subject of extensive molecular structure investigation using both experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques. This research revealed significant insights into the molecular geometry, vibrational frequencies, and electronic properties such as molecular stability, charge localization and delocalization, and molecular electrostatic potential (MEP). These findings are crucial in understanding the chemical behavior and potential applications of similar compounds in biological, physical, pharmaceutical, and medicinal domains (Aayisha et al., 2019).

Reactivity and Chemical Transformations

Another study focused on the amination of substituted halogenoaza‐aromatics, including 4-Chloro-5-iodopyrimidin-2-amine, with potassium amide in liquid ammonia. The research demonstrated the occurrence of the ANRORC mechanism to a certain extent in these reactions, providing valuable insights into the reactivity and potential chemical transformations of the compound (Valk et al., 2010).

Potential Pharmaceutical Applications

A study on a structurally related compound, 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, which reacted with 4,5-dihydrothiazol-2-amine, led to the formation of a compound that exhibited promising antibacterial activity. This insight into the biological activity of such compounds underscores their potential as pharmaceutical agents, suggesting that 4-Chloro-5-iodopyrimidin-2-amine and its derivatives could also be relevant in this field (Etemadi et al., 2016).

Crystallography and Material Science

Investigations into the crystallography of related compounds, such as 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, a derivative synthesized to understand the reactivity of similar compounds, revealed intricate details about the molecular structure, including the regioselectivity of amine substitutions and the formation of polymeric chains through intra- and intermolecular hydrogen bonding. These structural insights are pivotal for material science applications and could be relevant for the crystallographic study of 4-Chloro-5-iodopyrimidin-2-amine (McKeveney et al., 2004).

Safety and Hazards

4-Chloro-5-iodopyrimidin-2-amine is classified as a warning signal word. It has hazard statements H302-H312-H315-H319-H332-H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

特性

IUPAC Name |

4-chloro-5-iodopyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-3-2(6)1-8-4(7)9-3/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXIFTFXSFQXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-iodopyrimidin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。